6-Chloro-7-methyl-7H-purin-8(9H)-one
Overview
Description
6-Chloro-7-methyl-7H-purin-8(9H)-one is a chemical compound with the molecular formula C6H5ClN4O and a molecular weight of 184.58 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature and plays a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-methyl-7H-purin-8(9H)-one typically involves the chlorination of 7-methyl-7H-purin-8(9H)-one. This reaction is carried out using thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents under reflux conditions . The reaction proceeds as follows:
7-methyl-7H-purin-8(9H)-one+SOCl2→this compound+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-methyl-7H-purin-8(9H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia (NH3), sodium methoxide (NaOCH3), or thiourea (NH2CSNH2) under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of 6-amino-7-methyl-7H-purin-8(9H)-one, 6-methoxy-7-methyl-7H-purin-8(9H)-one, etc.
Oxidation: Formation of this compound-2,3-dione.
Reduction: Formation of 6-chloro-7-methyl-7H-dihydropurin-8(9H)-one.
Scientific Research Applications
6-Chloro-7-methyl-7H-purin-8(9H)-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-7-methyl-7H-purin-8(9H)-one involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it can intercalate into DNA or RNA, disrupting their structure and function .
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: Lacks the methyl group at the 7-position.
7-Methylpurine: Lacks the chlorine atom at the 6-position.
8-Oxo-7-methylguanine: Contains an oxo group at the 8-position instead of a chlorine atom at the 6-position.
Uniqueness
6-Chloro-7-methyl-7H-purin-8(9H)-one is unique due to the presence of both a chlorine atom at the 6-position and a methyl group at the 7-position, which confer distinct chemical and biological properties. This combination of substituents allows for specific interactions with molecular targets and enables the compound to participate in unique chemical reactions .
Properties
IUPAC Name |
6-chloro-7-methyl-9H-purin-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c1-11-3-4(7)8-2-9-5(3)10-6(11)12/h2H,1H3,(H,8,9,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJNNYQNAUVPGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N=CN=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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